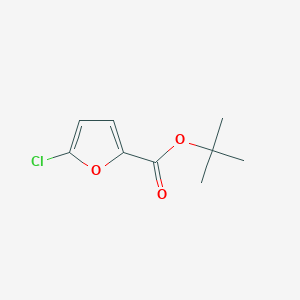
2-(1-Anilinoethyl)phenol
Descripción general
Descripción
2-(1-Anilinoethyl)phenol, also known as N-(2-Hydroxyphenyl)-N-(phenylmethyl)ethanamine, is a chemical compound that belongs to the class of phenethylamines. This compound has been widely used in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Dearomatization (CADA) Reactions of Phenol and Aniline Derivatives
Phenols, including 2-(1-Anilinoethyl)phenol, are widely utilized in both industrial and academic sectors. They are primarily used in Catalytic Asymmetric Dearomatization (CADA) reactions to construct highly functionalized cyclohexadienones. The challenge in these reactions is controlling the selectivity and overcoming the loss of aromaticity. Recent progress in CADA reactions of phenol and aniline derivatives has provided efficient ways to achieve this, highlighting the significance of these compounds in the synthesis of complex molecules (Wu, Zhang, & You, 2016).
Benzoxazine Synthesis and Chemical Properties
2-(1-Anilinoethyl)phenol and its derivatives are key reactants in the synthesis of 2-substituted 1,3-benzoxazines. These compounds demonstrate the versatility of phenol and aniline derivatives in developing materials with valuable chemical and thermal properties. They are characterized using techniques like NMR, FTIR, and Raman spectroscopies, and their thermal properties are studied using differential scanning calorimetry (DSC). This research signifies the pivotal role of these derivatives in material science, especially in the synthesis of novel polymers and materials with unique thermal and chemical characteristics (Cui, Arza, Froimowicz, & Ishida, 2020).
Monitoring Reduction Reactions of Phenol Compounds
The reduction reactions of compounds like 2-((phenylimino)methyl)phenol, closely related to 2-(1-Anilinoethyl)phenol, are crucial for understanding the chemical transformations and synthesis of new molecules. The study of these reactions, especially monitoring the conversion of C=N double bond to C–N in solution, provides insights into the reactivity and potential applications of these compounds in various chemical syntheses. Infrared spectroscopy is commonly used for in situ monitoring of these reactions, indicating the importance of these methods in understanding the fundamental aspects of chemical transformations (Turhan & Yasar, 2020).
Electrocatalytic Oxidation of Aniline
Electrocatalytic oxidation is an essential process in environmental chemistry, particularly for the degradation of organic pollutants like aniline. 2-(1-Anilinoethyl)phenol, being structurally related to aniline, shares relevance in the study of degradation pathways and the generation of hydroxyl radicals. The understanding of these processes is crucial for the development of effective methods for water treatment and pollution control (Li, Wang, Zhou, & Ni, 2003).
Propiedades
IUPAC Name |
2-(1-anilinoethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h2-11,15-16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJSOJEDRTHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397079 | |
| Record name | 2-(1-anilinoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60399-07-7 | |
| Record name | 2-(1-anilinoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)





![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)



